CID 171714163

Description

CID 171714163 is a compound identifier registered in PubChem, a public database for chemical structures and biological activities. For instance, comprehensive characterization of such a compound would typically involve nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structural integrity . If this compound is a derivative of a known class (e.g., oscillatoxins or isoxazole carboxylates), its identity should be cross-referenced with existing literature or databases to establish its relationship to analogous molecules .

Properties

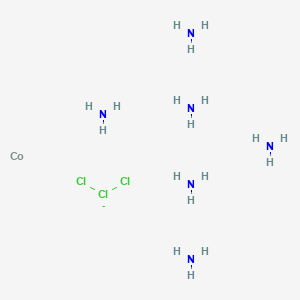

Molecular Formula |

Cl3CoH18N6- |

|---|---|

Molecular Weight |

267.47 g/mol |

InChI |

InChI=1S/Cl3.Co.6H3N/c1-3-2;;;;;;;/h;;6*1H3/q-1;;;;;;; |

InChI Key |

ZLLHYMBCEAIWML-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.Cl[Cl-]Cl.[Co] |

Origin of Product |

United States |

Preparation Methods

Selection of starting materials: Choosing appropriate starting materials based on the desired chemical structure.

Reaction conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to achieve the desired product.

Purification: Purifying the product using techniques like chromatography or recrystallization.

Chemical Reactions Analysis

CID 171714163 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 171714163 has various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 171714163 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of CID 171714163 with structurally or functionally related compounds requires evaluation of the following parameters:

Structural Similarity

- Core Scaffold : If this compound belongs to a class like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) , substitutions (e.g., methyl groups, halogens) or stereochemical variations must be analyzed.

- Molecular Weight and Formula: Differences in molecular weight and formula impact bioavailability and synthetic accessibility. For example, CID 4589692 (C₅H₅NO₃, MW 127.10) differs from this compound in substituents, which could alter reactivity .

Physicochemical Properties

Key properties include:

Bioactivity and Toxicity

- Enzyme Inhibition : Similar compounds like CID 1701-57-1 exhibit CYP2D6 inhibition, which could suggest shared metabolic liabilities .

- PAINS Alerts : Structural motifs associated with pan-assay interference (e.g., reactive functional groups) must be flagged .

Research Findings and Methodological Considerations

Analytical Validation

- Spectroscopic Data: For novel compounds, fully assigned ¹H/¹³C NMR spectra and HRMS data are mandatory to validate structural claims .

- Purity Standards : Elemental analysis (±0.4% accuracy) or chromatographic purity (>95%) ensures reproducibility .

Similarity Assessment Frameworks

- EMA Guidelines: Medicinal chemistry similarity assessments require alignment in quality, non-clinical PK/PD, and safety profiles. Discrepancies (e.g., CYP inhibition differences) must be justified .

- Benchmarking Against Known Analogs: For example, oscillatoxin derivatives are compared based on toxicity thresholds and substituent effects .

Q & A

How to formulate a research question that addresses gaps in existing literature?

Level : Basic Answer : Begin by conducting a systematic literature review to identify understudied areas or conflicting findings. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . Ensure specificity by narrowing the scope (e.g., "How does [variable X] influence [mechanism Y] in [context Z]?"). Avoid vague terms and prioritize measurable outcomes . Test the question for clarity and feasibility through pilot studies or peer feedback .

What methodological frameworks are effective for resolving contradictions in interdisciplinary data?

Level : Advanced

Answer : Contradictions often arise from divergent methodologies or contextual biases. Use triangulation (combining qualitative, quantitative, and computational methods) to validate findings . For example, conflicting results in NLP model performance (e.g., BERT vs. BART) can be analyzed by comparing pre-training objectives (masked language modeling vs. sequence-to-sequence denoising) and their impact on task-specific outcomes . Statistical tools like meta-analysis or sensitivity analysis can quantify variability . Document methodological limitations transparently to guide future replication .

How to design an experimental protocol that ensures reproducibility?

Level : Advanced

Answer : Follow the ARRIVE guidelines for rigor:

| Component | Requirement |

|---|---|

| Materials | Specify suppliers, purity, and batch numbers |

| Protocols | Detail steps for replication (e.g., reaction conditions) |

| Data Availability | Share raw datasets in repositories |

| Statistical Methods | Describe software, thresholds (e.g., p < 0.05) |

Include negative controls and randomization to mitigate bias . For computational studies, publish code repositories with version control (e.g., GitHub) .

What are the best practices for constructing unbiased surveys in behavioral studies?

Level : Basic Answer : Design surveys using closed-ended questions with Likert scales to standardize responses. Avoid leading language (e.g., "Do you agree that X is harmful?" → "How would you describe the impact of X?"). Pre-test the instrument with a diverse pilot group to identify ambiguities . For example, in ethnographic studies, balance structured questions with open-ended prompts to capture nuanced perspectives . Use tools like Qualtrics or REDCap for secure data collection .

How to optimize hyperparameters in machine learning models for NLP tasks?

Level : Advanced

Answer : Hyperparameter tuning requires iterative experimentation. For transformer models (e.g., BERT), adjust:

- Learning rate : Start with 2e-5 and use cosine decay schedules.

- Batch size : Balance memory constraints and gradient stability (e.g., 16–32).

- Attention layers : Evaluate depth vs. computational cost via ablation studies .

Leverage frameworks like Hugging Face’s Transformers for benchmarking. Report metrics (e.g., F1 scores, ROUGE) across multiple seeds to ensure robustness .

How to structure a research abstract for clarity and impact?

Level : Basic

Answer : Follow the IMRaD structure:

Introduction : State the problem and hypothesis.

Methods : Summarize design (qualitative/quantitative) and key techniques.

Results : Highlight significant findings without statistical clutter.

Discussion : Link results to broader implications .

Limit abstracts to 250 words and avoid jargon. Use keywords aligned with disciplinary databases (e.g., PubMed, Scopus) .

What ethical considerations are critical for studies involving human participants?

Level : Advanced

Answer : Prioritize informed consent and anonymization of data. For sensitive topics (e.g., health behavior), obtain IRB approval and outline risk mitigation strategies . Use stratified sampling to ensure diversity and reduce selection bias . In educational research, ensure compliance with FERPA guidelines when handling student data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.